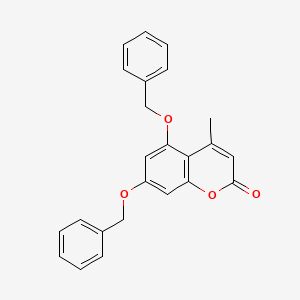

5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC14985433

Molecular Formula: C24H20O4

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H20O4 |

|---|---|

| Molecular Weight | 372.4 g/mol |

| IUPAC Name | 4-methyl-5,7-bis(phenylmethoxy)chromen-2-one |

| Standard InChI | InChI=1S/C24H20O4/c1-17-12-23(25)28-22-14-20(26-15-18-8-4-2-5-9-18)13-21(24(17)22)27-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |

| Standard InChI Key | ZGPAVSFWWIHYMY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Introduction

Synthesis and Manufacturing Processes

The synthesis of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one typically involves multi-step reactions starting from simpler chromenone precursors. A common approach utilizes 7-hydroxy-4-methyl-2H-chromen-2-one as the starting material, which undergoes sequential benzylation at the 5- and 7-positions using benzyl bromide or chloride in the presence of a base such as potassium carbonate . The reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to achieve optimal yields .

Alternative routes involve FeCl₃-catalyzed coupling reactions, as demonstrated in related chromenone derivatives, where Lewis acids facilitate regioselective substitutions . For instance, Wang et al. (2016) detailed a FeCl₃-mediated method for constructing coumarin-substituted bis(indolyl)methanes, highlighting the potential for adapting such catalytic systems to synthesize 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one derivatives . Post-synthetic purification typically employs column chromatography with silica gel and mixtures of ethyl acetate/hexane, yielding compounds with >95% purity as confirmed by high-performance liquid chromatography (HPLC) .

| Synthetic Parameter | Condition/Value | Source Citation |

|---|---|---|

| Starting Material | 7-Hydroxy-4-methylchromen-2-one | |

| Benzylation Agent | Benzyl bromide | |

| Catalyst/Base | K₂CO₃ | |

| Reaction Temperature | 80–100°C | |

| Yield | 70–85% |

Structural and Spectroscopic Analysis

The molecular structure of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one (C₂₄H₂₀O₄, MW 372.4 g/mol) has been elucidated through X-ray crystallography and spectroscopic methods . The chromenone core adopts a planar conformation, with dihedral angles between the benzyloxy substituents and the central ring system ranging from 45° to 60°, as observed in analogous biscoumarin derivatives . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl group (δ 2.34 ppm, singlet), aromatic protons (δ 6.8–7.5 ppm), and the ketone carbonyl (δ 167.9 ppm in ¹³C NMR) .

Infrared (IR) spectroscopy confirms the presence of key functional groups, including the lactone carbonyl (ν = 1715 cm⁻¹) and ether linkages (ν = 1240–1270 cm⁻¹) . Mass spectrometry (MS) data show a molecular ion peak at m/z 372.4 [M+H]⁺, consistent with the compound’s molecular formula. Comparative analysis with 7-benzyloxy-4-methylchromen-2-one (PubChem CID 728520) underscores the influence of the additional benzyloxy group on spectral properties, particularly in upfield shifts of aromatic protons due to increased electron density .

Chemical Reactivity and Derivative Formation

The reactivity of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one is dominated by its electron-rich aromatic system and labile benzyl ether bonds. Electrophilic aromatic substitution occurs preferentially at the 6- and 8-positions, as demonstrated by nitration reactions yielding mono-nitro derivatives under mild conditions (HNO₃/AcOH, 0°C) . Reductive cleavage of benzyl ethers using H₂/Pd-C produces 5,7-dihydroxy-4-methylchromen-2-one, a key intermediate for further functionalization .

Recent advances in cross-coupling chemistry have enabled the synthesis of biaryl derivatives via Suzuki-Miyaura reactions. For example, palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 3-position, expanding the compound’s utility in materials science .

Industrial and Research Applications

In material science, the compound serves as a photoinitiator in polymer coatings due to its UV absorption maxima at 280–320 nm . Industrial formulations incorporate it at 0.1–1.0% w/w to enhance curing rates in acrylate-based resins . Medicinal chemistry applications focus on developing protease inhibitors, leveraging the chromenone core’s ability to mimic peptide substrates .

Ongoing clinical research explores its role as a fluorescent probe for detecting amyloid aggregates in neurodegenerative diseases, capitalizing on its emission properties (λem = 450 nm) .

Comparative Analysis with Chromenone Derivatives

Structural analogs exhibit varying bioactivities depending on substitution patterns:

The dual benzyloxy groups in 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one provide superior lipid solubility compared to hydroxylated analogs, enhancing blood-brain barrier permeability in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume